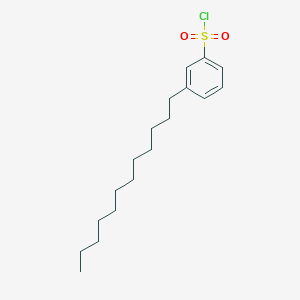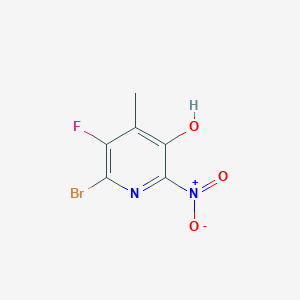
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C₉H₁₁NO₃ It is a derivative of pyridine and is characterized by the presence of an ethyl ester group, a methyl group, and a keto group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methylamine and formaldehyde in the presence of a catalyst. The reaction proceeds through a multi-step process, including condensation, cyclization, and esterification, to yield the desired product.
Condensation: Ethyl acetoacetate reacts with methylamine to form an intermediate imine.
Cyclization: The imine undergoes cyclization to form a dihydropyridine intermediate.
Esterification: The dihydropyridine intermediate is esterified with ethanol to produce this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine alcohols.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Dihydropyridine alcohols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in metabolic pathways or modulate receptor activity in signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a hydroxyl group at the 4-position, which may confer different chemical and biological properties.
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: The position of the carboxylate group is different, which can affect the compound’s reactivity and interactions.
Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylate: Similar to the previous compound, the position of the carboxylate group influences its properties.
Properties
CAS No. |
15506-19-1 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h4-6H,3H2,1-2H3 |
InChI Key |
OQQYKHZSEDGNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CN(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)



![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)




